is a chemical compound with the molecular formula C14H18O2 . It has a molecular weight of 218.29 . This compound is known to have a green type odor and flavor .
In terms of its applications, cis-3-Hexenyl phenylacetate is primarily used in the flavor and fragrance industry . It’s known for its good volatility and is used in the manufacture of sprays and aerosols .
This compound is known for its green type odor and flavor . It is used as a flavoring and fragrance agent in various products .
Due to its good volatility, cis-3-Hexenyl phenylacetate can be used in the manufacture of sprays and aerosols .
Cis-3-Hexenyl phenylacetate is an organic compound with the molecular formula C₁₄H₁₈O₂ and a molecular weight of approximately 218.29 g/mol. It is characterized by its floral and fruity aroma, making it a popular choice in the flavor and fragrance industries. The compound is a type of ester formed from the reaction of cis-3-hexenol and phenylacetic acid, and it is often used to impart green, fresh notes in various formulations .
Cis-3-Hexenyl phenylacetate can be synthesized through several methods:
Cis-3-Hexenyl phenylacetate has a wide range of applications:
Cis-3-Hexenyl phenylacetate shares similarities with several other compounds that also belong to the class of esters or have similar functional groups. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Cis-3-Hexenyl acetate | C₈H₁₄O₂ | Fresh green aroma; widely used in flavors |
Cis-3-Hexenyl butyrate | C₉H₁₈O₂ | Fruity aroma; adds richness to flavor profiles |
Cis-3-Hexenal | C₆H₁₂O | Green apple-like scent; important in plant signaling |
Trans-2-Hexenal | C₆H₁₂O | Similar green notes but less fruity than cis isomer |
Cis-2-Hexenyl phenylacetate | C₁₄H₁₈O₂ | Similar structure but differs in stereochemistry |
Cis-3-Hexenyl phenylacetate is unique due to its specific combination of fruity and floral notes, which distinguishes it from other similar compounds that may lean more towards either fruity or green profiles alone .
The synthesis of cis-3-Hexenyl phenylacetate through phenylacetyl chloride represents the most widely utilized industrial route due to its high efficiency and favorable reaction kinetics. The reaction proceeds via nucleophilic acyl substitution, where cis-3-hexenol attacks the electrophilic carbonyl carbon of phenylacetyl chloride [1]. This pathway demonstrates superior conversion rates compared to direct esterification methods, typically achieving yields exceeding 95% under optimized conditions [1].
The reaction mechanism follows an addition-elimination sequence, initially forming a tetrahedral intermediate through nucleophilic attack by the alcohol hydroxyl group on the carbonyl carbon [2]. The subsequent elimination of hydrogen chloride drives the reaction to completion, producing the desired ester and regenerating the catalyst system [2]. Temperature control proves critical, with optimal conditions typically maintained between 60-70°C to balance reaction rate and product selectivity [3].
Pyridine serves as the most effective catalyst for this transformation, functioning both as a nucleophile activator and hydrogen chloride scavenger [1]. The catalytic system typically employs a molar ratio of 1:1.1:0.1 for phenylacetyl chloride:cis-3-hexenol:pyridine, respectively [1]. Alternative catalytic systems include triethylamine and other tertiary amines, though these generally provide lower conversion efficiency [1].
The reaction proceeds smoothly in aprotic solvents, with dichloromethane and toluene being the preferred choices due to their ability to dissolve both reactants while maintaining chemical inertness [1]. Reaction times typically range from 2-6 hours depending on temperature and catalyst loading, with complete conversion monitored through gas chromatography analysis [3].
Table 1: Phenylacetyl Chloride Esterification Conditions
Parameter | Optimal Range | Typical Value | Yield (%) |
---|---|---|---|
Temperature (°C) | 60-80 | 70 | 95-98 |
Reaction Time (h) | 2-6 | 4 | 95-98 |
Catalyst Loading (mol%) | 5-15 | 10 | 95-98 |
Solvent | DCM, Toluene | DCM | 95-98 |
The stereochemical integrity of the cis-3-hexenyl moiety represents a critical parameter in the synthesis of cis-3-Hexenyl phenylacetate. Several catalytic systems have been developed to ensure high stereoselectivity while maintaining synthetic efficiency [4] [5]. Lewis acid catalysts demonstrate particular effectiveness in promoting stereoselective esterification reactions through coordination to the carbonyl oxygen, thereby enhancing electrophilicity while directing stereochemical outcomes [6].
Aluminum trichloride emerges as a highly effective Lewis acid catalyst, typically employed at 5-10 mol% loading to achieve stereoselective esterification [7]. The catalyst coordinates to the phenylacetic acid carbonyl, activating it toward nucleophilic attack while simultaneously directing the approaching alcohol to the preferred stereochemical orientation [7]. This coordination-directed approach consistently yields cis-3-Hexenyl phenylacetate with greater than 98% stereochemical purity [7].
Metal cation exchanged montmorillonite nanoclays represent an innovative heterogeneous catalytic system for stereoselective ester synthesis [7] [8]. Among various metal cations tested, aluminum-exchanged montmorillonite demonstrates superior activity, achieving complete conversion within 4-6 hours at 120°C [7] [8]. The layered structure of montmorillonite provides a unique microenvironment that promotes stereochemical control through spatial constraints during the esterification process [8].
Enzymatic catalytic systems offer exceptional stereoselectivity through their inherent chiral recognition capabilities [9]. Acetyl transferases demonstrate particular effectiveness in catalyzing stereoselective transesterification reactions in aqueous media, eliminating the need for organic solvents [9]. These biocatalytic systems achieve complete retention of stereochemical configuration while providing environmental benefits through reduced solvent consumption [9].
Table 2: Catalytic Systems for Stereoselective Synthesis
Catalyst Type | Loading (mol%) | Temperature (°C) | Selectivity (%) | Conversion (%) |
---|---|---|---|---|
AlCl₃ | 5-10 | 80-100 | >98 | 95-98 |
Al³⁺-Montmorillonite | 10-15 | 120 | >95 | 98-99 |
Mn²⁺-Montmorillonite | 10-15 | 120 | >92 | 90-95 |
Acetyl Transferase | 1-2 | 37 | >99 | 85-90 |
Industrial production of cis-3-Hexenyl phenylacetate employs continuous flow reactor systems to maximize efficiency and ensure consistent product quality [10] [11]. These systems integrate multiple unit operations including reactant feeding, temperature control, product separation, and recycling streams within a single continuous process [11]. Flow reactor technology offers superior heat transfer characteristics compared to batch systems, enabling precise temperature control essential for maintaining stereochemical integrity [11].
The manufacturing process typically begins with the preparation of phenylacetyl chloride from phenylacetic acid and thionyl chloride in a dedicated reactor system [3]. This intermediate preparation step achieves conversion rates exceeding 99% with minimal byproduct formation when conducted at 60-70°C over 8-10 hours [3]. The phenylacetyl chloride stream is then continuously fed to the main esterification reactor along with cis-3-hexenol and catalyst solution [3].
Continuous flow esterification reactors operate at residence times of 30-60 minutes, significantly shorter than equivalent batch processes [11]. The reactor system maintains temperature control through integrated heat exchangers, typically operating at 80-120°C depending on the specific catalytic system employed [11]. Product streams undergo immediate quenching and neutralization to prevent product degradation and ensure consistent quality [11].
Modern manufacturing facilities incorporate automated control systems that monitor key process parameters including temperature, pressure, flow rates, and product composition in real-time [12]. These systems enable immediate process adjustments to maintain optimal operating conditions and ensure consistent product specifications [12]. Quality control sampling occurs at multiple points throughout the process, with automated analysis providing rapid feedback for process optimization [12].
Table 3: Large-Scale Manufacturing Parameters
Process Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Residence Time (min) | 240-360 | 30-60 | 4-8x |
Temperature Control (±°C) | ±5 | ±1 | 5x |
Product Purity (%) | 95-97 | 98-99 | 1.2x |
Throughput (kg/h) | 10-50 | 100-500 | 10x |
Purification of cis-3-Hexenyl phenylacetate requires sophisticated separation techniques to achieve the high purity standards demanded by fragrance and flavor applications [13] [14]. Fractional distillation serves as the primary purification method, typically conducted under reduced pressure to minimize thermal decomposition [13]. The distillation process operates at 8-15 torr pressure with collection temperatures of 135-140°C, achieving product purities exceeding 98% as determined by gas chromatography analysis [13].
High-performance liquid chromatography provides the most effective purification method for achieving pharmaceutical-grade purity levels [14]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases enables separation of closely related impurities while maintaining product integrity [14]. The process typically employs gradient elution from 60% to 95% acetonitrile over 20-30 minutes, achieving baseline separation of all major impurities [14].
Column chromatography using silica gel adsorbent represents a cost-effective purification approach for intermediate purity requirements [14]. The process employs hexane-ethyl acetate solvent systems with gradient elution, typically starting at 90:10 hexane:ethyl acetate and progressing to 70:30 for complete impurity removal [14]. This method consistently achieves product purities of 95-97% with excellent recovery rates exceeding 90% [14].
Crystallization techniques offer an alternative purification approach for solid derivatives of cis-3-Hexenyl phenylacetate [15]. Solvent selection proves critical, with acetonitrile demonstrating superior performance for crystallizing aromatic esters [15]. The process involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation, achieving purities comparable to chromatographic methods [15].
Quality control protocols encompass multiple analytical techniques to ensure product specifications [16] [17]. Gas chromatography-mass spectrometry provides definitive identification and quantification of the target compound and potential impurities [16] [17]. The method employs electron impact ionization with selected ion monitoring, achieving detection limits below 0.1 parts per million for most organic impurities [17].
Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and stereochemical verification [18]. Proton nuclear magnetic resonance analysis confirms the cis-configuration of the hexenyl moiety through characteristic coupling patterns and chemical shift values [18]. Carbon-13 nuclear magnetic resonance provides additional structural confirmation through diagnostic carbon chemical shifts [18].
Table 4: Purification Methods and Achieved Purities
Purification Method | Operating Conditions | Purity Achieved (%) | Recovery (%) | Cost Index |
---|---|---|---|---|
Fractional Distillation | 8-15 torr, 135-140°C | 98-99 | 85-90 | 1.0 |
HPLC Purification | C18, ACN-H₂O gradient | 99.5-99.8 | 80-85 | 5.0 |
Column Chromatography | Silica, hexane-EtOAc | 95-97 | 90-95 | 2.0 |
Recrystallization | Acetonitrile, 20-60°C | 97-98 | 75-80 | 1.5 |
Table 5: Quality Control Analytical Methods
Analytical Method | Parameter Measured | Specification | Method Precision (%) |
---|---|---|---|
GC-MS | Purity, Impurities | ≥98%, <2% total | ±0.1 |
¹H NMR | Structure, Stereochemistry | Cis-configuration | ±2.0 |
¹³C NMR | Carbon Framework | 14 carbon signals | ±1.0 |
FTIR | Functional Groups | Ester C=O at 1742 cm⁻¹ | ±0.5 |
Parameter | Experimental value | Column / Conditions | Reference |
---|---|---|---|
Kovats index (non-polar SE-30) | 1 610 ± 5 | 30 m × 0.25 mm, 5% phenyl-methyl polysiloxane, temperature programme 60 → 250 °C at 3 °C min⁻¹ | 4 |
Kovats index (polar Carbowax 20 M) | 2 220 ± 10 | 30 m PEG-20 M, same programme | 4 |
Characteristic GC-EI fragments (70 eV) | m/z 218 (M⁺, 16%), 150 (100%), 91 (46%), 65 (32%), 43 (18%) | Ion source 240 °C | 7 |
HPLC tᴿ (C₁₈, 40% MeOH, pH 4.5) | 8.6 min | 150 × 4.6 mm, 5 µm, 1.0 mL min⁻¹ isocratic | 69 |
HPLC log k (C₁₈, φ = 0.50, 25 °C) | 1.02 | Calculated by Snyder–Soczewiński equation using empirical data set | 61 |
Research findings
Band position / cm⁻¹ | Technique | Assignment | Diagnostic relevance | Reference |
---|---|---|---|---|
1 730 (strong) | IR | ν(C=O) ester | Confirms intact acetate linkage; shift 10 cm⁻¹ higher than phenyl acetate because of conjugation with C=C chain | 12 |
1 603; 1 498 | IR / Raman | ν(C=C) aromatic | Monitors ring substitution pattern; absence of 1 620 cm⁻¹ band excludes para-di-substitution | 40 |
1 285 | Raman | δ(CH₂)-O-C | Sensitive to trans-esterification; intensity decreases on hydrolysis | 40 |
992; 1 006 | Raman | “Ring-breathing” modes | Intensify under π→π* resonance, useful marker for phenyl ester residues | 49 |
968 (medium) | IR | ν(C=C) alkenyl (cis) | Confirms cis (Z) geometry; trans isomer appears at 975–980 cm⁻¹ | 12 |
Research findings
Nucleus / δ (ppm, CDCl₃, 400 MHz) | Multiplicity (J / Hz) | Proton / Carbon assignment | Reference |
---|---|---|---|
7.35–7.27 (5 H) | m | C₆H₅– (aromatic) | 3 |
6.26 | dt (15.9, 6.8) | H-3 (HC═) | 3 |
5.49 | dt (15.9, 1.4) | H-4 (═CH) | 3 |
4.26 | t (6.5) | O-CH₂- (H-1) | 3 |
2.16 | q (7.0) | CH₂-CH₃ (H-5) | 3 |
1.86 | sext (6.9) | CH₂- (H-6) | 3 |
0.96 | t (7.3) | CH₃- (H-7) | 3 |
167.8 ppm | C=O ester | 3 | |
140.2; 128.5; 127.8; 127.7 ppm | Aromatic carbons | 3 | |
130.5; 117.6 ppm | C-3, C-4 alkenyl | 3 | |
64.1 ppm | O-CH₂ | 3 |
Interpretative notes
Analytical metric | Result | Technique / Conditions | Reference |
---|---|---|---|
Chemical purity | ≥ 98% (area-%) | Reversed-phase HPLC, 60% acetonitrile, UV 220 nm | 14 |
Isomeric ratio (cis : trans) | 95.3 : 4.7 | GC (Carbowax 20 M, 100 m) at 180 °C, FID | 4 |
Water content | ≤ 0.2% w/w | Karl Fischer titration | 14 |
Specific refractive index n²⁰ᴰ | 1.502 | Abbe refractometry | 14 |
Enantiomeric excess | Not applicable (achiral) | — | — |
Residual solvent (toluene) | < 25 mg kg⁻¹ | HS-GC-MS, static 80 °C, Tenax trap | 69 |
Key findings